molecular formula C18H21N3O3S B6497940 2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 953190-60-8

2-{6,7-dimethyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B6497940
CAS No.: 953190-60-8
M. Wt: 359.4 g/mol
InChI Key: UGHHSKKDAYGUAV-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, a heterocyclic scaffold known for pharmacological relevance, including anticancer and antimicrobial activities . Its structure features a bicyclic core with 6,7-dimethyl and 5-oxo substituents, coupled to an N-[(3-methoxyphenyl)methyl]acetamide moiety. The 3-methoxybenzyl group introduces steric and electronic effects that may enhance binding to biological targets, while the acetamide linker improves solubility compared to ester derivatives commonly reported in analogs .

Properties

IUPAC Name

2-(6,7-dimethyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-11-12(2)20-18-21(17(11)23)14(10-25-18)8-16(22)19-9-13-5-4-6-15(7-13)24-3/h4-7,14H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHHSKKDAYGUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)NCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

  • Bioactivity: The target compound’s acetamide group may improve target binding compared to ester derivatives (e.g., ethyl carboxylates in ), which are prone to hydrolysis.
  • Solubility and Stability : The 3-methoxybenzyl group increases lipophilicity relative to trimethoxybenzylidene derivatives (logP ~2.5 vs. ~3.5 for ). Crystallographic data from show that bulky substituents (e.g., 2,4,6-trimethoxy) induce distinct packing via C–H···O interactions, whereas the target’s smaller 3-methoxy group may favor different intermolecular interactions.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , but replaces esterification with amide coupling, requiring optimized conditions for yield and purity.

Crystallographic and Conformational Insights

  • The fused thiazolo-pyrimidine core in adopts a flattened boat conformation with puckering at C5 (deviation: 0.224 Å). The dihedral angle between the thiazolo-pyrimidine and aryl rings (80.94° in ) suggests steric hindrance from substituents, which may influence binding pocket compatibility.

Research Findings and Implications

  • Anticancer Potential: Compounds in with 2,4-dimethoxyphenyl groups show moderate activity against breast cancer cell lines (IC₅₀: 15–25 µM). The target’s acetamide group could enhance potency by mimicking endogenous substrates.
  • Agricultural vs. Pharmaceutical Applications : While flumetsulam () is a herbicide, thiazolo-pyrimidines are primarily explored for human health, underscoring the scaffold’s versatility.

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